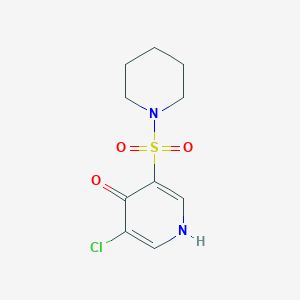

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol

Description

Properties

Molecular Formula |

C10H13ClN2O3S |

|---|---|

Molecular Weight |

276.74 g/mol |

IUPAC Name |

3-chloro-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one |

InChI |

InChI=1S/C10H13ClN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |

InChI Key |

SLZCTQNHEAORIC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and piperidine.

Sulfonylation: The piperidine is sulfonylated using a sulfonyl chloride reagent to form piperidin-1-ylsulfonyl chloride.

Coupling Reaction: The piperidin-1-ylsulfonyl chloride is then coupled with 3-chloropyridine in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of 3-chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-one.

Reduction: Formation of 3-chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-methanol.

Scientific Research Applications

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol

- Core Structure : Pyridine with hydroxyl, chlorine, and sulfonamide substituents.

- Key Difference : The sulfonamide group incorporates a 4-isopropylpiperazine ring instead of piperidine.

- This modification could enhance selectivity for specific targets, such as kinases or GPCRs, where bulkier substituents are tolerated .

Isatin Sulfonamide Derivatives (e.g., Compound 3a)

- Core Structure : Indolin-2-one fused with a sulfonamide-piperidine group.

- Key Difference: The indolinone core replaces pyridine, introducing additional hydrogen-bonding sites.

- Biological Activity: Compound 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one) demonstrated potent anticancer activity against HepG2 cells (IC₅₀ = 16.8 µM) and strong binding to EGFR (ΔG = −21.74 kcal/mol). The indolinone scaffold may facilitate π-π stacking interactions with tyrosine kinase domains, a feature absent in the pyridine-based target compound .

2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile

- Core Structure : Oxazole ring with sulfonamide-piperidine, tolyl, and nitrile groups.

- Biological Activity : Exhibited cytokinin-like activity in plant growth assays, suggesting the sulfonamide-piperidine group may mimic natural hormone structures. The nitrile group could enhance metabolic stability compared to the hydroxyl group in the target compound .

4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylboronic Acid

- Core Structure : Phenyl ring with methoxy, sulfonamide-piperidine, and boronic acid groups.

- Key Difference : The boronic acid enables use in Suzuki-Miyaura cross-coupling reactions, making it a synthetic intermediate rather than a therapeutic agent. The methoxy group enhances electron density, contrasting with the electron-withdrawing chlorine in the target compound .

Comparative Data Table

Key Research Findings

Anticancer Activity: The sulfonamide-piperidine group is a recurring motif in compounds targeting EGFR and inducing apoptosis (e.g., compound 3a). The pyridine-based target compound may exhibit similar mechanisms but with altered pharmacokinetics due to its hydroxyl and chlorine substituents .

Cytokinin-like Activity :

- The oxazole derivative () suggests that sulfonamide-piperidine groups can mimic natural plant hormones. The target compound’s pyridine core may offer greater stability in biological systems compared to oxazole .

Synthetic Utility :

- Phenylboronic acid derivatives () highlight the versatility of sulfonamide-piperidine groups in medicinal chemistry synthesis. The target compound could serve as a precursor for further functionalization .

Biological Activity

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 276.75 g/mol. Its structure includes a pyridine ring substituted with a chloro group and a piperidinylsulfonyl moiety, which contributes to its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClN₃O₂S |

| Molecular Weight | 276.75 g/mol |

| Melting Point | Not specified |

| Density | Not specified |

Synthesis Methods

The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol can be approached through various methods, typically involving the reaction of piperidine derivatives with chlorinated pyridine compounds. The specific synthetic routes can vary, but common methods include:

- Nucleophilic substitution reactions involving piperidine derivatives.

- Coupling reactions with sulfonyl chlorides to introduce the sulfonyl group.

- Hydroxylation processes to incorporate the hydroxyl group at the 4-position of the pyridine ring.

These methods facilitate controlled synthesis, allowing for further exploration of the compound's properties .

In Vitro Studies

In vitro studies on structurally related compounds have provided insights into potential biological activities. For instance, derivatives exhibiting similar functional groups were evaluated for their antimicrobial efficacy, revealing minimum inhibitory concentrations (MIC) in the low microgram range against pathogenic bacteria . Such findings underscore the need for further investigation into 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol's effectiveness against similar targets.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals diverse biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopyridine | Amino group at position 4 | Neuroprotective effects |

| N-(Piperidin-1-sulfonyl)-2-pyridinesulfonamide | Sulfonamide groups | Antitumor activity |

| 2-Chloro-N-(piperidin-1-sulfonyl)acetamide | Chloro and sulfonamide groups | Antimicrobial properties |

This table illustrates how variations in functional groups can significantly influence biological activity, highlighting the unique potential of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol.

Q & A

Q. What are the standard protocols for synthesizing 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol?

- Methodological Answer: Synthesis typically involves sequential reactions:

Sulfonation: Introduce the sulfonyl group using piperidine derivatives under anhydrous conditions (e.g., DCM or DMF as solvents).

Chlorination: Use POCl₃ or SOCl₂ at reflux temperatures (~80–100°C) to substitute hydroxyl groups with chlorine.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Key analytical techniques include ¹H/¹³C NMR to confirm substitution patterns and HPLC-MS for purity assessment (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., piperidinyl-sulfonyl integration) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 317.03) and fragmentation patterns .

- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to improve reaction yield?

- Methodological Answer: Variables influencing sulfonation efficiency:

Q. What strategies resolve contradictory bioactivity data across studies?

- Methodological Answer:

- Dose-Response Analysis: Validate IC₅₀ values using standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .

- Structural Confirmation: Re-examine compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .

- Meta-Analysis: Cross-reference datasets with structurally analogous compounds (e.g., trifluoromethyl-pyridine derivatives) to identify assay-specific biases .

Q. How do structural modifications influence biological activity?

- Methodological Answer: Comparative Structure-Activity Relationship (SAR) studies reveal:

Q. What in silico methods predict biological targets for this compound?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with protein structures (PDB ID: 1M17 for kinases) to identify binding pockets .

- Pharmacophore Mapping: Align functional groups (e.g., sulfonyl, chloro) with known pharmacophores using Schrödinger Suite .

- ADMET Prediction: SwissADME to estimate permeability (LogP ≈ 2.1) and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.